molecular formula C8H5ClN2O2 B14851636 (6-Chloro-4-cyanopyridin-2-YL)acetic acid

(6-Chloro-4-cyanopyridin-2-YL)acetic acid

Cat. No.: B14851636
M. Wt: 196.59 g/mol
InChI Key: UBUNGGSNGNLVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-4-cyanopyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and an acetic acid moiety attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-4-cyanopyridin-2-YL)acetic acid typically involves the reaction of 6-chloro-4-cyanopyridine with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the production process while ensuring high product quality. The use of advanced catalytic systems and optimized reaction conditions are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: (6-Chloro-4-cyanopyridin-2-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other derivatives .

Scientific Research Applications

(6-Chloro-4-cyanopyridin-2-YL)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6-Chloro-4-cyanopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and cyano groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (6-Chloro-4-cyanopyridin-2-YL)acetic acid is unique due to the combination of its functional groups and the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-(6-chloro-4-cyanopyridin-2-yl)acetic acid

InChI

InChI=1S/C8H5ClN2O2/c9-7-2-5(4-10)1-6(11-7)3-8(12)13/h1-2H,3H2,(H,12,13)

InChI Key

UBUNGGSNGNLVFB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)Cl)C#N

Origin of Product

United States

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